1-benzyl-N-isopropyl-3-methylpiperidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-N-isopropyl-3-methylpiperidin-4-amine is a compound belonging to the piperidine class of chemicals. Piperidine derivatives are known for their significant role in the pharmaceutical industry, often serving as key building blocks in drug design and synthesis
Vorbereitungsmethoden
The synthesis of 1-benzyl-N-isopropyl-3-methylpiperidin-4-amine typically involves multi-step organic reactions. One common method includes the alkylation of piperidine derivatives, followed by reductive amination. The reaction conditions often require the use of catalysts such as palladium or platinum, and solvents like ethanol or methanol . Industrial production methods may involve large-scale batch reactors with stringent control over temperature and pressure to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-benzyl-N-isopropyl-3-methylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound to its corresponding amine.
Wissenschaftliche Forschungsanwendungen
1-benzyl-N-isopropyl-3-methylpiperidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of enzyme interactions and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of new pharmaceuticals targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-benzyl-N-isopropyl-3-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may modulate the activity of these receptors, leading to changes in neuronal signaling pathways. This modulation can result in various pharmacological effects, including analgesic and anti-inflammatory properties .
Vergleich Mit ähnlichen Verbindungen
1-benzyl-N-isopropyl-3-methylpiperidin-4-amine can be compared with other piperidine derivatives, such as:
1-benzylpiperidin-4-amine: This compound has a similar structure but lacks the isopropyl and methyl groups, which may result in different pharmacological properties.
4-amino-1-benzylpiperidine: Another related compound, which also differs in its substitution pattern, leading to variations in its chemical reactivity and biological activity.
The unique structural features of this compound, such as the presence of the isopropyl and methyl groups, contribute to its distinct chemical and pharmacological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C16H26N2 |
---|---|
Molekulargewicht |
246.39 g/mol |
IUPAC-Name |
1-benzyl-3-methyl-N-propan-2-ylpiperidin-4-amine |
InChI |
InChI=1S/C16H26N2/c1-13(2)17-16-9-10-18(11-14(16)3)12-15-7-5-4-6-8-15/h4-8,13-14,16-17H,9-12H2,1-3H3 |
InChI-Schlüssel |
WIYSNGZXPKSKCH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(CCC1NC(C)C)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.